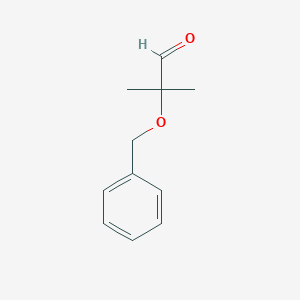

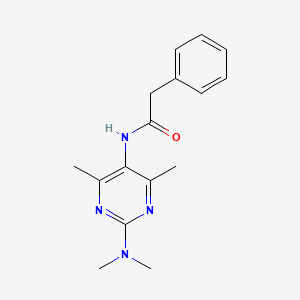

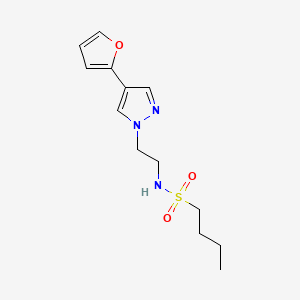

![molecular formula C14H11ClN2O4 B3013620 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid CAS No. 568566-63-2](/img/structure/B3013620.png)

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid

Descripción general

Descripción

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-Chloro-4-nitrobenzoic acid and its molecular salts have been investigated for their antiviral properties and their ability to boost the immune response in immune deficiency diseases . These compounds are also of interest in the field of crystal engineering due to their ability to form molecular salts and cocrystals with various other molecules, which can lead to the formation of materials with desirable physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves crystal engineering approaches, where molecular salts are formed by combining 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives . Another related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . Similarly, 5-(2-Amino-4-chlorophenyl)tetrazole is prepared from 4-chloro-2-nitrobenzoic acid through a multi-step process involving cyanidation, hydrogenation, and reaction with sodium azide .

Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using single-crystal X-ray diffraction techniques. For instance, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was found to belong to the monoclinic crystallographic system . The crystal structures of the synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid revealed the presence of charge-assisted acid·pyridine/amine heterosynthons as the primary supramolecular synthon .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored through their ability to form molecular salts and cocrystals with other molecules. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds is a key feature in the synthesized and reported molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid . The formation of these bonds plays a vital role in the crystal stabilization of these molecular adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic and thermal techniques. The presence of functional groups like –COOH is identified by spectral methods and X-ray structural analysis . The vibrational wavenumbers, first hyperpolarizability, and infrared intensities of these compounds are computed using computational methods such as HF and DFT, and the results are compared with experimental data . The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, is analyzed using NBO analysis, while HOMO and LUMO analysis is used to determine charge transfer within the molecules .

Aplicaciones Científicas De Investigación

Synthesis of Chlorantraniliprole The synthesis of chlorantraniliprole involves using 3-methyl-2-nitrobenzoic acid as a starting material and performing a series of chemical reactions including esterification, reduction, chlorination, and aminolysis. This process results in the formation of the key intermediate 2-amino-5-chloro-N,3-dimethylbenzamide, which is further amidated to produce chlorantraniliprole with an overall yield of 55% (Chen Yi-fen et al., 2010).

Synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole The compound 2-amino-4-chlorocyanobenzene, derived from 4-chloro-2-nitrobenzoic acid, undergoes a series of reactions including cyanidation, hydrogenation, and reaction with sodium azide to form 5-(2-amino-4-chlorophenyl)tetrazole. This product is confirmed to have 99% purity by HPLC and is characterized using various spectroscopic methods (Li Fu-gang, 2006).

Synthesis, Crystal Structure, and Cytotoxic Properties The compound 5-chloro-2-nitrobenzoic acid is utilized to synthesize a silver(I) complex with notable cytotoxic properties. The structure of this complex is determined through X-ray diffraction and is further characterized by its unique coordination and molecular interactions, forming chains in its crystal structure (Nong Wang & Qi Shi, 2011).

Synthesis and Characterization of Chloranthraniliprole Similar to the previous process, this method involves synthesizing 2-amino-3-methylbenzoic acid and then converting it into chloranthraniliprole through a series of chemical reactions. The total yield of this process is 37.0%, and the purity of the final product is 96.05% (Zheng Jian-hong, 2012).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERYSHTLDLALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324564 | |

| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid | |

CAS RN |

568566-63-2 | |

| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

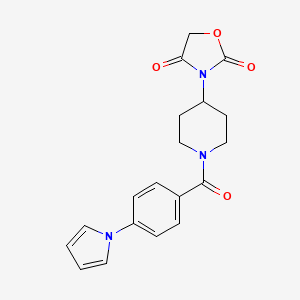

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

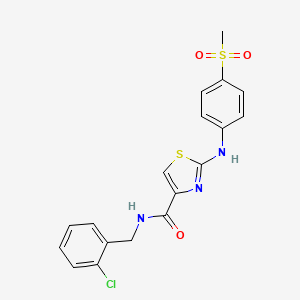

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

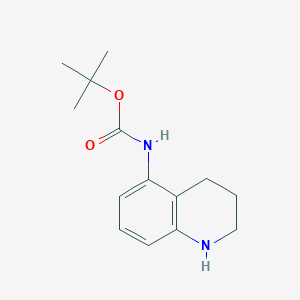

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)